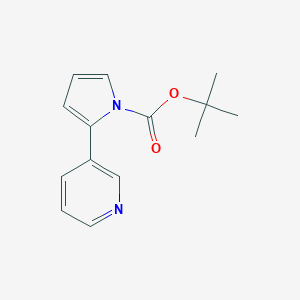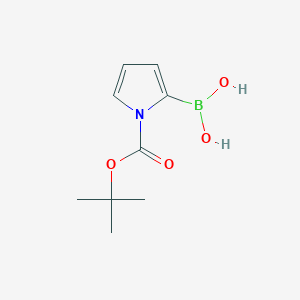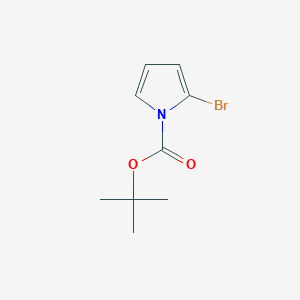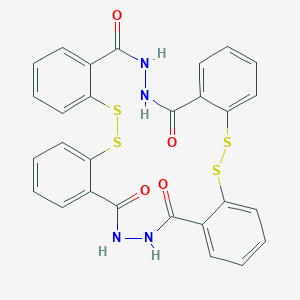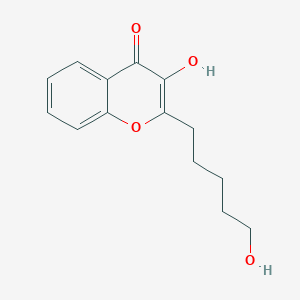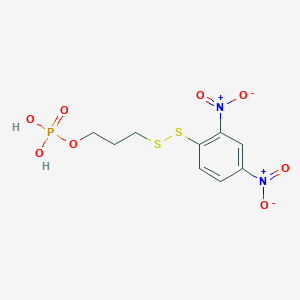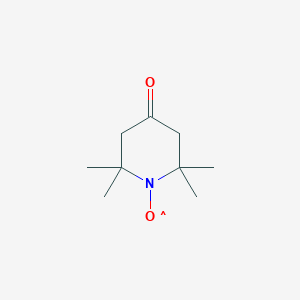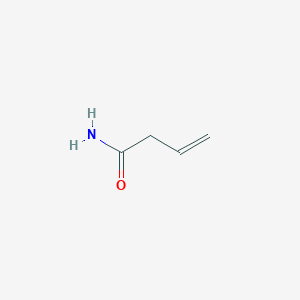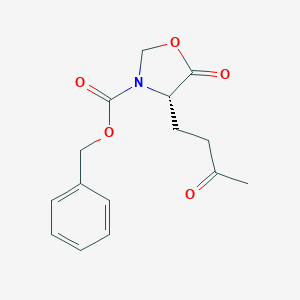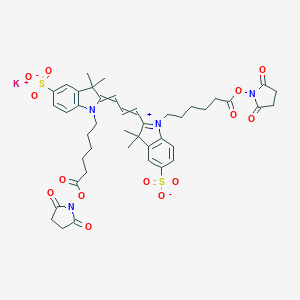
花青素 3 双己酸染料,琥珀酰亚胺酯,钾盐
描述
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is a fluorescent dye widely used in scientific research. It is known for its ability to react with amine groups, making it a valuable tool in various labeling and imaging applications. This compound is part of the cyanine dye family, which is renowned for its vibrant colors and unique photophysical properties.
科学研究应用
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biological molecules.
Medicine: Utilized in diagnostic assays and therapeutic research to study cellular processes and disease mechanisms.
Industry: Applied in the development of advanced imaging technologies and optical sensors.
作用机制
Target of Action
The primary target of the Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is amines . This compound is an amine-reactive fluorescent dye , which means it reacts with amines, often found in proteins and other biological molecules.
Mode of Action
The Cyanine 3 dye works by reacting with amines to form stable dye-protein conjugates . The succinimidyl ester (SE) group in the dye reacts with primary amines, typically on the side chain of lysine residues or the N-terminus of proteins, to form stable carboxamide bonds .
Biochemical Pathways
The Cyanine 3 dye is used to label proteins and other amine-containing molecules, allowing them to be visualized using fluorescence microscopy or detected in fluorescence-based assays . The exact biochemical pathways affected would depend on the specific proteins or molecules being labeled.
Result of Action
The result of the Cyanine 3 dye’s action is the stable labeling of target proteins or other amine-containing molecules with a fluorescent tag . This allows the labeled molecules to be visualized or detected using fluorescence-based techniques, providing valuable information about their location, abundance, or interaction with other molecules.
生化分析
Biochemical Properties
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt plays a crucial role in biochemical reactions due to its amine-reactive nature. This dye interacts with primary amines present in proteins, peptides, and other biomolecules, forming stable covalent bonds. The succinimidyl ester group of the dye reacts with the amine groups, resulting in the formation of an amide bond. This interaction is highly specific and efficient, making Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt an ideal choice for labeling and detecting biomolecules in various assays .
Cellular Effects
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt has significant effects on various types of cells and cellular processes. This dye is commonly used to label cells for fluorescence microscopy, flow cytometry, and other imaging techniques. By labeling specific proteins or cellular structures, researchers can study cell function, including cell signaling pathways, gene expression, and cellular metabolism. The dye’s fluorescence properties allow for real-time visualization of these processes, providing valuable insights into cellular dynamics .
Molecular Mechanism
The molecular mechanism of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt involves its binding interactions with biomolecules. The dye’s succinimidyl ester group reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment ensures that the dye remains bound to the target biomolecule, allowing for accurate detection and visualization. Additionally, the dye’s fluorescence properties enable researchers to monitor changes in gene expression and enzyme activity, providing a comprehensive understanding of its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt can change over time. The dye is generally stable under standard storage conditions, but its fluorescence intensity may decrease with prolonged exposure to light or high temperatures. Researchers have observed that the dye’s labeling efficiency and fluorescence properties remain consistent over short-term experiments. Long-term studies may require careful consideration of the dye’s stability and potential degradation .
Dosage Effects in Animal Models
The effects of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt vary with different dosages in animal models. At low concentrations, the dye effectively labels target biomolecules without causing significant toxicity or adverse effects. At higher doses, the dye may exhibit cytotoxicity, leading to potential cellular damage or altered physiological responses. Researchers must carefully optimize the dye concentration to achieve accurate labeling while minimizing any harmful effects .
Metabolic Pathways
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is involved in various metabolic pathways. The dye interacts with enzymes and cofactors that facilitate its binding to target biomolecules. These interactions can influence metabolic flux and alter metabolite levels within cells. By studying the dye’s metabolic pathways, researchers can gain insights into its role in cellular processes and its impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt within cells and tissues are critical for its effectiveness as a labeling agent. The dye is transported across cell membranes and distributed to specific cellular compartments, where it binds to target biomolecules. Transporters and binding proteins may facilitate the dye’s localization and accumulation within cells, ensuring accurate labeling and detection .
Subcellular Localization
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt exhibits specific subcellular localization patterns. The dye can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for studying the activity and function of specific proteins or cellular structures. By understanding the dye’s subcellular distribution, researchers can gain valuable insights into its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt typically involves the reaction of Cyanine 3 dye with bihexanoic acid and succinimidyl ester. The process begins with the preparation of the Cyanine 3 dye, followed by the introduction of bihexanoic acid to form the bihexanoic acid derivative. The final step involves the reaction with succinimidyl ester to produce the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group is highly reactive towards amines, allowing the dye to form stable amide bonds with various biomolecules.
Common Reagents and Conditions
The common reagents used in reactions involving Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt include primary amines, organic solvents like dimethyl sulfoxide (DMSO), and buffering agents to maintain the pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions with Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt are amide-linked conjugates. These conjugates are often used in various labeling and imaging applications in biological research.
相似化合物的比较
Similar Compounds
- Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Sodium Salt
- Cyanine 3 Maleimide, Potassium Salt
- Cyanine 5 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt
Uniqueness
Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is unique due to its specific reactivity with amine groups and its optimal photophysical properties for fluorescence imaging. Compared to similar compounds, it offers a balance of high reactivity, stability, and brightness, making it a preferred choice for many researchers.
属性
IUPAC Name |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGNVAPFRTZCF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49KN4O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678987 | |
| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311966-47-8 | |
| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


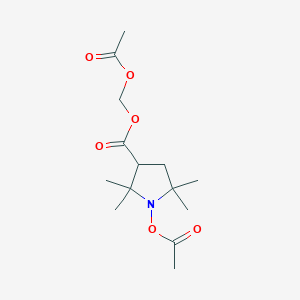
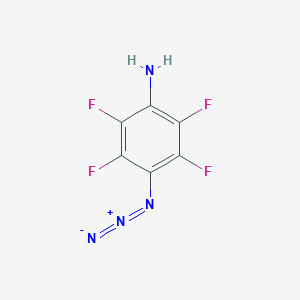
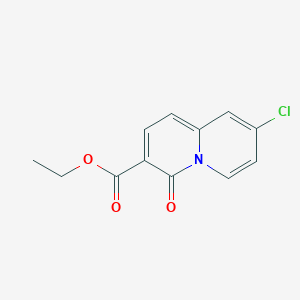
![Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate](/img/structure/B15735.png)
